REACTION_CXSMILES
|
[N:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:8].CN(C)[CH:11]=[CH:12][CH:13]=O.C(=O)([O-])[O-].[Na+].[Na+]>>[N:1]1[C:6]2[C:5](=[CH:11][CH:12]=[CH:13][N:7]=2)[CH:4]=[CH:3][C:2]=1[NH2:8] |f:2.3.4|
|
Name
|
|
Quantity
|
0.3 g
|
Type
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reactant
|
Smiles
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N1=C(C=CC=C1N)N
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
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CN(C=CC=O)C
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Name
|
polyphosphoric acid
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Quantity
|
2.7 mL
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The resulting aqueous mixture was extracted three times with ethyl acetate
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Type
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WASH
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Details
|
the combined organic extracts were washed with brine
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
purified by column chromatography (EtOAc/hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CN=C12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 mg | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 20.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |